molecular formula C19H23NO3S B2612388 4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine CAS No. 946234-54-4

4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine

Cat. No. B2612388
CAS RN: 946234-54-4
M. Wt: 345.46
InChI Key: GZYPKZDEICXDSX-UHFFFAOYSA-N
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Description

The compound “4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . Attached to this ring is a phenyl group (a ring of six carbon atoms, i.e., a benzene ring, minus one hydrogen atom) and a 4-isopropylphenylsulfonyl group. The latter consists of a benzene ring substituted with an isopropyl group (a carbon atom bonded to two hydrogen atoms and one methyl group) and a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholine ring and the phenyl rings are likely to contribute significantly to the compound’s overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the morpholine ring, the phenyl group, and the 4-isopropylphenylsulfonyl group. Each of these components could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types of atoms present, the arrangement of those atoms, and the types of bonds between atoms .

Scientific Research Applications

Reactivity and Application in Organic Synthesis

Studies on the reactivity and application of sulfones, including compounds similar to 4-((4-Isopropylphenyl)sulfonyl)-2-phenylmorpholine, have revealed their utility in organic synthesis. For instance, Meyers et al. (2003) explored the alpha-halogenation of sulfones, demonstrating how the electronic and steric properties of the sulfonyl group influence reactivity and selectivity in radical-anion mediated reactions. Such sulfones are valuable intermediates in synthesizing halogenated derivatives, which serve as precursors for further functional group transformations in organic synthesis. This research highlights the utility of sulfones in developing novel synthetic routes and elucidating reaction mechanisms (Meyers et al., 2003).

Environmental and Material Applications

Sulfone derivatives also find applications in environmental and material sciences. Chen et al. (2016) demonstrated the functionalization of graphene oxide with sulfydryl and amino groups to enhance its adsorption capacities for methylene blue and copper ions. This study showcases the potential of sulfone-modified materials in water treatment and purification technologies, offering a promising approach for removing toxic dyes and heavy metals from water sources (Chen et al., 2016).

Fuel Cell Technology

In the field of fuel cell technology, sulfonated polyimides derived from sulfone-containing monomers have been researched for their application as polyelectrolytes. Fang et al. (2002) synthesized a series of sulfonated polyimides demonstrating excellent proton conductivity and water stability, key attributes for effective fuel cell operation. These materials contribute to the development of more efficient and durable fuel cells, highlighting the role of sulfone derivatives in advancing renewable energy technologies (Fang et al., 2002).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a particular chemical reaction), it’s difficult to predict the mechanism of action of this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

2-phenyl-4-(4-propan-2-ylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-15(2)16-8-10-18(11-9-16)24(21,22)20-12-13-23-19(14-20)17-6-4-3-5-7-17/h3-11,15,19H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYPKZDEICXDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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